molecular formula C9H13NO B2939648 2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol CAS No. 1171338-63-8

2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol

Cat. No.: B2939648
CAS No.: 1171338-63-8
M. Wt: 151.209
InChI Key: JJWHNEPBZFMEJS-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C9H13NO. It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 3 and 5 of the pyridine ring and an ethanol group at position 2. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H312 and H318 suggest that it is harmful in contact with skin and causes serious eye damage . Precautionary measures include avoiding contact with skin and eyes, and seeking medical attention if exposure occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol typically involves the alkylation of 3,5-dimethylpyridine with ethylene oxide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack on the ethylene oxide .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Halides, amines, and other substituted products.

Comparison with Similar Compounds

Uniqueness: 2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyridine ring and the ethanol group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-(3,5-dimethylpyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-5-8(2)9(3-4-11)10-6-7/h5-6,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWHNEPBZFMEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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